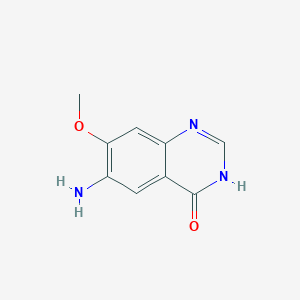
2-(2-Aminopyrimidin-4-YL)-5-morpholinophenol
Overview
Description
The compound is a derivative of 2-aminopyrimidin-4-ylphenol . Pyrimidines are one of the most important biological families of nitrogen-containing molecules .
Synthesis Analysis
The synthesis of related compounds often involves reactions with amidines . For example, one synthesis method involves the treatment of 2-[(hydroxyalkyl)amino]pyrimidin-4(3H)-ones with a Mitsunobu reagent .Molecular Structure Analysis
The molecular structure of related compounds often involves a pyrimidine ring, which is a heterocyclic aromatic compound .Chemical Reactions Analysis
The chemical reactions involving related compounds often involve the formation of new bonds and the breaking of old ones .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds depend on their specific structures. For example, the compound 2-(2-Aminopyrimidin-4-yl)phenol has a molecular weight of 187.20 .Scientific Research Applications
1. Supramolecular Assembly in Light-Harvesting
The compound has been studied for its role in the construction of supramolecular porphyrin arrays. These arrays exhibit broad absorption bands, making them efficient for light-harvesting. The formation of rigid tetramers through pi-pi interactions, metal coordination, and hydrogen bonding contributes to this efficiency (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003).
2. Synthesis and Spectral Analysis of Pyrimidin-Amines
The compound plays a role in the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, which demonstrate diverse biological activities. This synthesis has implications in the development of drugs with potential anti-inflammatory, antimicrobial, and central nervous system activities (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
3. Development of Dual Inhibitors for Cancer Treatment
Research has focused on designing compounds based on 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6- substituted triazine as dual inhibitors for PI3K and BRAF, which are important in cancer treatments. These compounds have shown potent antiproliferative effects in vitro against various cancer cell lines (Wang et al., 2018).
4. Molecular-Electronic and Supramolecular Structures
Studies on the structures of symmetrically 4,6-disubstituted 2-aminopyrimidines, including variants with 5-nitroso substituents, have highlighted their polarized molecular-electronic structures. These structures facilitate extensive charge-assisted hydrogen bonding, contributing to the development of supramolecular structures (Quesada et al., 2004).
5. Biocorrosion Inhibition
Research involving 2-aminopyrimidine derivatives has revealed their effectiveness as biocidal and biocorrosion inhibitors against Desulfotomaculum sp. strains. This finding is significant in the context of preventing corrosion in industrial settings (Onat et al., 2016).
6. Adenosine Receptor Antagonism
Carbamate substituted 2-amino-4,6-diphenylpyrimidines, which include derivatives of the compound , have been evaluated as dual adenosine A1 and A2A receptor antagonists. Their potential therapeutic applications in treating Parkinson's disease have been highlighted, though optimization of physicochemical properties may be required (Robinson et al., 2016).
Mechanism of Action
properties
IUPAC Name |
2-(2-aminopyrimidin-4-yl)-5-morpholin-4-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-14-16-4-3-12(17-14)11-2-1-10(9-13(11)19)18-5-7-20-8-6-18/h1-4,9,19H,5-8H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPTDDYVLBZSDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C3=NC(=NC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201235373 | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-04-4 | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Amino-4-pyrimidinyl)-5-(4-morpholinyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201235373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







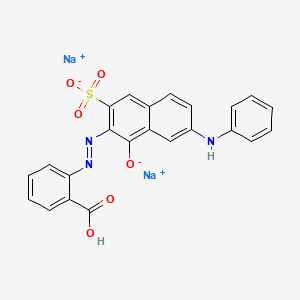
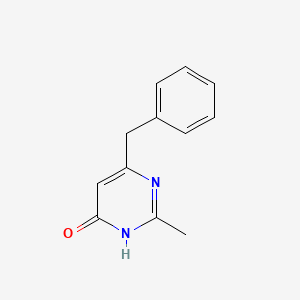
![(1R,2R,4R,5R)-2,5-Bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)bicyclo[2.2.1]heptane](/img/structure/B1384351.png)

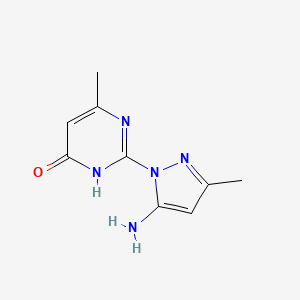
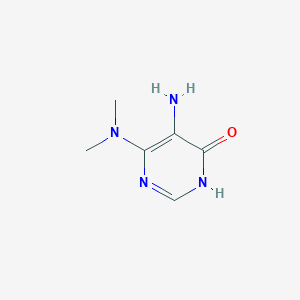
![8-Chloropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B1384357.png)
![8-Bromo-2-phenylimidazo[1,2-C]pyrimidin-5(6H)-one](/img/structure/B1384358.png)

